

SB-743921: A Technical Guide to a Potent Kinesin Spindle Protein Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Mal-PEG8-Val-Ala-PAB-SB-743921*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-743921 is a potent and highly selective, small molecule inhibitor of the kinesin spindle protein (KSP), also known as Eg5 or KIF11.^{[1][2][3]} KSP is a plus-end directed motor protein essential for the formation and maintenance of the bipolar mitotic spindle, a critical structure for accurate chromosome segregation during cell division.^{[4][5][6]} By inhibiting the ATPase activity of KSP, SB-743921 disrupts mitotic spindle assembly, leading to cell cycle arrest in mitosis and subsequent apoptosis in proliferating cells.^{[2][3][7]} This mechanism of action makes KSP an attractive target for anticancer drug development, as its function is specific to dividing cells, potentially sparing non-dividing healthy cells and reducing the neurotoxicity often associated with tubulin-targeting agents.^{[1][5][8]}

This technical guide provides a comprehensive overview of SB-743921, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols.

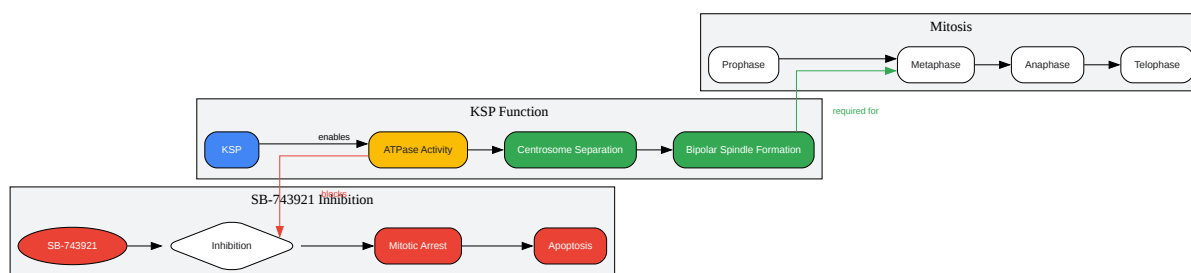
Chemical and Physical Properties

SB-743921 is a synthetic small molecule with the following properties:

Property	Value
Chemical Name	N-(3-aminopropyl)-N-[(1R)-1-[7-chloro-4-oxo-3-(phenylmethyl)-4H-1-benzopyran-2-yl]-2-methylpropyl]-4-methyl-benzamide, monohydrochloride[9][10]
CAS Number	940929-33-9 (HCl salt)[9][10]
Molecular Formula	C ₃₁ H ₃₃ ClN ₂ O ₃ • HCl[9]
Molecular Weight	553.52 g/mol [2][9]
Solubility	Soluble in DMSO and Ethanol[10]

Mechanism of Action

SB-743921 selectively targets the ATP-binding domain of KSP, inhibiting its ATPase activity.[11] [12] This enzymatic activity is crucial for KSP to move along microtubules and push the spindle poles apart.[5][13] Inhibition of KSP leads to the formation of monoastral spindles, where the centrosomes fail to separate, resulting in mitotic arrest and ultimately, apoptosis.[3][5]



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Caption: Mechanism of SB-743921 action on the KSP signaling pathway during mitosis.

Quantitative Preclinical Data

SB-743921 has demonstrated high potency and selectivity for KSP in various preclinical models.

Biochemical Activity

Parameter	Species	Value	Selectivity
Ki	Human KSP	0.1 nM[2][14]	>40,000-fold vs other kinesins[1]
Ki	Mouse KSP	0.12 nM[2]	
IC50 (ATPase)	KSP	0.1 nM[15]	

In Vitro Cellular Activity

Cell Line	Cancer Type	IC50 / GI50
GC-DLBCL cell lines	Germinal Center Diffuse Large B-cell Lymphoma	1 nM - 900 nM[11]
ABC-DLBCL cell lines	Activated B-cell Diffuse Large B-cell Lymphoma	1 nM - 10 μ M[11]
HCT116	Colon Cancer	25 nM[9]
LNCaP	Prostate Cancer	22 nM[9]
PC3	Prostate Cancer	48 nM[9]
K562	Leukemia	50 nM[9]
BxPC-3	Pancreatic Cancer	80 nM[9]
NCI-H1299	Lung Cancer	82 nM[9]

In Vivo Antitumor Activity

Xenograft Model	Cancer Type	Outcome
COLO 205	Colon Cancer	Complete tumor regression[8] [9]
MCF-7	Breast Cancer	Partial regression[8][9]
SK-MES	Lung Cancer	Partial regression[8][9]
H69	Lung Cancer	Partial regression[8][9]
OVCAR-3	Ovarian Cancer	Complete and partial regressions[8][9]
HT-29	Colon Cancer	Tumor growth delay[2]
MX-1	Breast Cancer	Tumor growth delay[2]
MDA-MB-231	Breast Cancer	Tumor growth delay[2]
A2780	Ovarian Cancer	Tumor growth delay[2]
Ly-1 (GC-DLBCL)	Diffuse Large B-cell Lymphoma	Marked activity, dose- dependent tumor volume reduction (2.5-10 mg/kg)[9][11]
P388	Leukemia	Significant efficacy, multi-log cell kill[2][8]

Clinical Trial Data

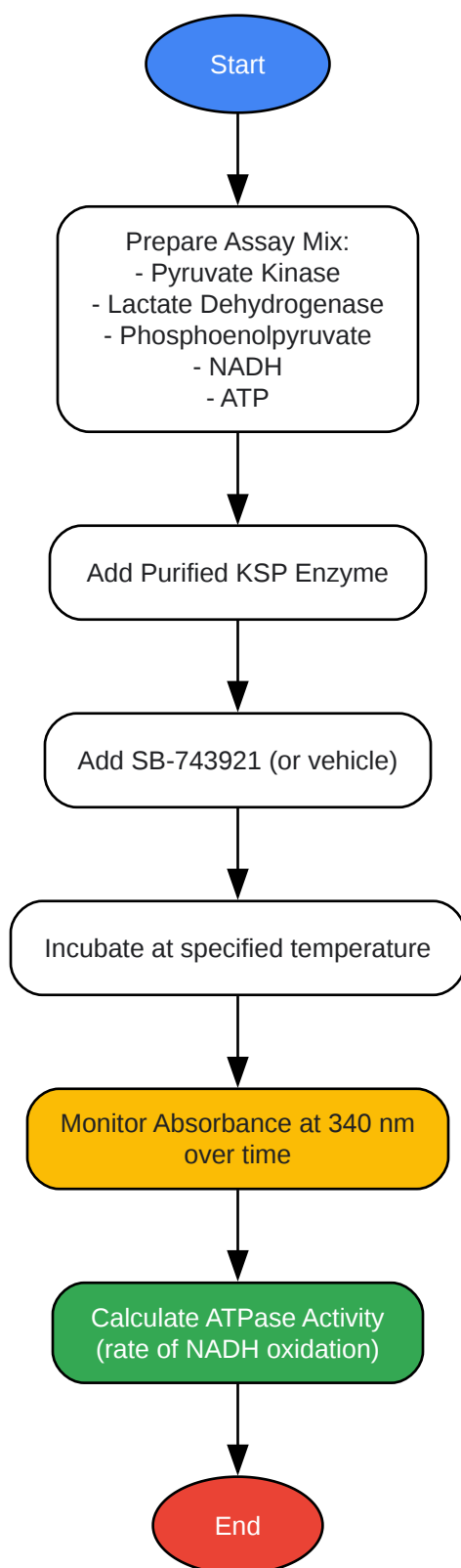
A first-in-human Phase I clinical trial of SB-743921 was conducted in patients with refractory solid tumors and lymphoma.[1]

Parameter	Finding
Administration	1-hour intravenous infusion every 3 weeks[1]
Dose Range Evaluated	2 to 8 mg/m ² [1]
Maximum Tolerated Dose (MTD)	4 mg/m ² [1]
Recommended Phase II Dose	4 mg/m ² [1]
Dose-Limiting Toxicities (DLTs)	Neutropenia (most common), hypophosphatemia, pulmonary emboli, SVC syndrome, transaminitis, hyponatremia, hyperbilirubinemia[1]
Common Toxicities	Nausea, neutropenia, diarrhea, abdominal pain, fatigue, pyrexia, vomiting, dizziness, headache, leucopenia, AST elevations, constipation[1]
Noteworthy Lacking Toxicities	Alopecia, mucositis, neuropathy[1]
Pharmacokinetics	Maximum plasma concentration and AUC appeared to increase proportionally to the dose; high inter-subject variability in clearance[1]
Efficacy	One durable objective response in a patient with metastatic cholangiocarcinoma (on treatment for 11 months); 6 patients had stable disease for over four cycles[1]

Experimental Protocols

KSP ATPase Activity Assay

A steady-state measurement of ATPase activity is performed using a pyruvate kinase-lactate dehydrogenase coupled assay.[2] This method links the production of ADP to the oxidation of NADH, which can be monitored by the change in absorbance at 340 nm.[2]



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Caption: Experimental workflow for determining KSP ATPase activity.

Protein Purification: The motor domain of KSP is expressed in E. coli and purified using Ni-NTA agarose affinity chromatography.[2]

Cell Growth Inhibition Assay

Cell viability is assessed using a tetrazolium-based assay (e.g., MTS or MTT).[2]

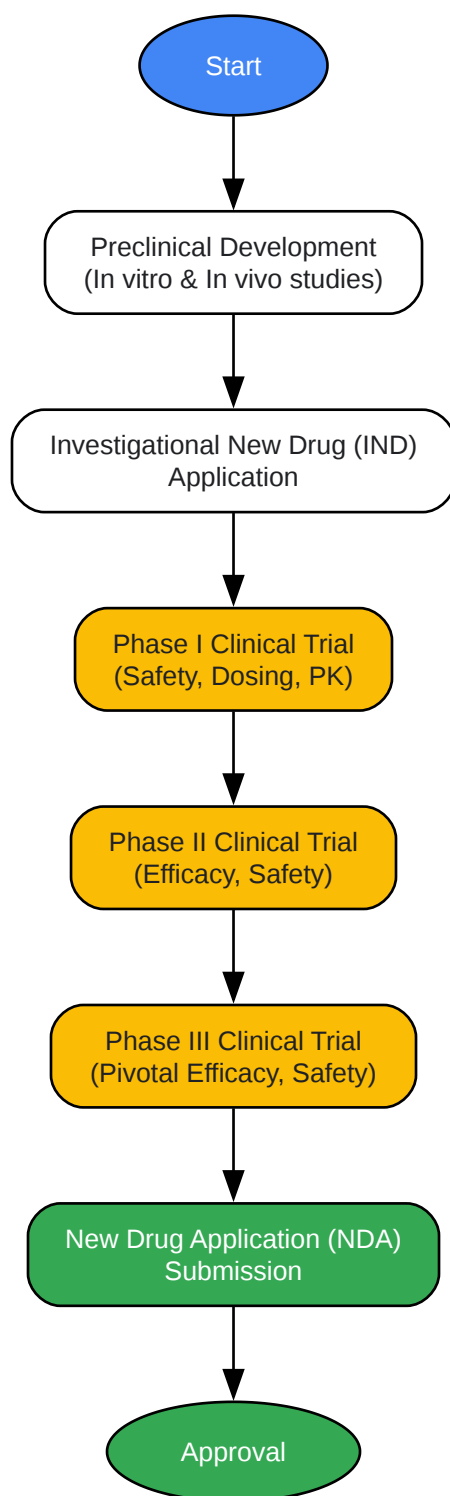
- Cell Seeding: Cancer cell lines are seeded in 96-well microtiter plates and cultured in appropriate media (e.g., RPMI 1640 with 10% FCS).[2]
- Drug Treatment: Cells are treated with serial dilutions of SB-743921 or DMSO as a control. [2]
- Incubation: Plates are incubated for a specified period (e.g., 48 hours).[2]
- Assay: A tetrazolium reagent is added to each well, and after an incubation period, the absorbance is read on a plate reader.[2]
- Data Analysis: Cell growth is calculated as the ratio of absorbance in treated wells to control wells. IC50/GI50 values are determined by fitting the data to a four-parameter curve.[2]

In Vivo Xenograft Studies

- Cell Implantation: Human tumor cells are implanted subcutaneously into immunocompromised mice (e.g., nude mice).[9][16]
- Tumor Growth: Tumors are allowed to grow to a palpable size.
- Drug Administration: Mice are treated with SB-743921 (e.g., intraperitoneally) or a vehicle control at specified doses and schedules.[2]
- Tumor Measurement: Tumor volume is measured regularly using calipers.
- Endpoint: The study is concluded when tumors reach a predetermined size or after a specified duration. Efficacy is evaluated based on tumor growth inhibition, delay, or regression.[8][9]

Phase I Clinical Trial Protocol

- Patient Population: Patients with refractory solid tumors or lymphoma.[\[1\]](#)
- Drug Administration: SB-743921 administered as a 1-hour intravenous infusion every 21 days.[\[1\]](#)
- Dose Escalation: An accelerated dose-escalation phase followed by a standard dose-escalation design was used.[\[1\]](#)
- Pharmacokinetic Sampling: Serial blood samples were collected over 48 hours during the first cycle.[\[1\]](#)
- Sample Analysis: Plasma concentrations of SB-743921 were determined using a validated LC/MS method.[\[1\]](#)
- Toxicity and Response Evaluation: Toxicity was assessed using NCI Common Terminology Criteria for Adverse Events (CTCAE), and tumor response was evaluated every 6 weeks.[\[1\]](#)



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Caption: Logical progression of SB-743921 from preclinical to clinical development.

Conclusion


SB-743921 is a potent and selective KSP inhibitor with a well-defined mechanism of action. It has demonstrated significant antitumor activity in a broad range of preclinical models and has shown promising signals of efficacy in early clinical development, particularly in a patient with cholangiocarcinoma.[1][8] The manageable safety profile, notably the lack of neurotoxicity, further supports its potential as a valuable therapeutic agent in oncology.[1] Further clinical investigation is warranted to fully elucidate the therapeutic potential of SB-743921 in various cancer types.

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- To cite this document: BenchChem. [SB-743921: A Technical Guide to a Potent Kinesin Spindle Protein Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12378851#sb-743921-as-a-kinesin-spindle-protein-inhibitor]

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